3,3-Bis(iodomethyl)oxetane
Overview
Description
3,3-Bis(iodomethyl)oxetane is an organic compound with the molecular formula C5H8I2O. It belongs to the class of oxetanes, which are four-membered cyclic ethers. The compound is characterized by the presence of two iodomethyl groups attached to the oxetane ring. This structural feature imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(iodomethyl)oxetane typically involves the halogenation of oxetane derivatives. One common method is the electrophilic halocyclization of alcohols. For instance, 3,3-bis[(4-methylphenyl)sulfonyloxymethyl]oxetane can be used as a precursor, which undergoes halogenation to introduce the iodomethyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(iodomethyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl groups can lead to the formation of oxetane derivatives with methyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products: The major products formed from these reactions include various substituted oxetanes, which can be further functionalized for specific applications.
Scientific Research Applications
3,3-Bis(iodomethyl)oxetane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into oxetane derivatives, including this compound, has shown potential in the development of new therapeutic agents.
Industry: In industrial applications, this compound is used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3,3-Bis(iodomethyl)oxetane involves its ability to undergo nucleophilic substitution reactions. The iodomethyl groups act as leaving groups, allowing nucleophiles to attack the oxetane ring. This reactivity is exploited in the synthesis of various derivatives, which can interact with specific molecular targets and pathways in biological systems .
Comparison with Similar Compounds
- 3,3-Bis(chloromethyl)oxetane
- 3,3-Bis(azidomethyl)oxetane
- 3,3-Dimethyloxetane
- 3,3-Dinitrooxetane
Comparison: 3,3-Bis(iodomethyl)oxetane is unique due to the presence of iodomethyl groups, which confer distinct reactivity compared to other halogenated oxetanes. For instance, 3,3-Bis(chloromethyl)oxetane has chloromethyl groups, which are less reactive than iodomethyl groups. Similarly, 3,3-Bis(azidomethyl)oxetane contains azidomethyl groups, which have different reactivity and applications. The unique properties of this compound make it particularly valuable in synthetic chemistry and drug development .
Properties
IUPAC Name |
3,3-bis(iodomethyl)oxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8I2O/c6-1-5(2-7)3-8-4-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMFTYIUHNPQQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CI)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8I2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178753 | |
Record name | Oxetane, 3,3-di(iodomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2402-82-6 | |
Record name | 3,3-Bis(iodomethyl)oxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2402-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxetane, 3,3-di(iodomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxetane,3-bis(iodomethyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxetane, 3,3-di(iodomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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